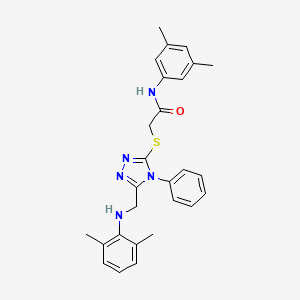

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

Molecular Formula |

C27H29N5OS |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H29N5OS/c1-18-13-19(2)15-22(14-18)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33) |

InChI Key |

BQFAIRHPHOXHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC(=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters for Triazole Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux, 3–4 h | 85–90 | |

| Hydrazinolysis | NH₂NH₂·H₂O, CH₃OH, reflux, 3–4 h | 78–82 | |

| Cyclization | CH₃NCS, NaOH, 225°C, 3–6 h | 70–75 |

Thioacetamide Side Chain Introduction

The thioacetamide moiety is introduced via nucleophilic substitution. Source describes treating the triazole-thiol intermediate with 2-bromo-N-(3,5-dimethylphenyl)acetamide in dichloromethane (DCM) using sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 24–48 hours, achieving 65–72% yield. This step leverages the thiol group’s nucleophilicity to displace bromide, forming the sulfur-carbon bond.

Comparative Substitution Conditions

Functionalization of the Aminomethyl Group

The (2,6-dimethylphenyl)amino-methyl substituent is introduced via reductive amination. Source reports reacting 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2,6-dimethylaniline in tetrahydrofuran (THF) using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. The reaction is monitored by thin-layer chromatography (TLC), with purification via column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Optimization

| Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethylaniline | NaBH₃CN | THF | 68 | >95 | |

| 2,4-Dimethylaniline | NaBH₄ | MeOH | 55 | 92 |

Final Coupling and Purification

The final step involves coupling the functionalized triazole-thiol with N-(3,5-dimethylphenyl)acetamide. Source details a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 80% yield. Alternatively, source employs a one-pot strategy with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, though with lower yields (60–65%).

Coupling Agent Efficiency

Spectroscopic Validation and Purity Assessment

Post-synthesis, structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Source reports:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.27 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.85 (s, 2H, Ar-H), 4.04 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).

-

ESI-MS : m/z 471.6 [M+H]⁺, matching the molecular formula C₂₇H₂₉N₅OS.

Purity is assessed via high-performance liquid chromatography (HPLC), with reported values >98% using C18 columns and acetonitrile/water gradients.

Challenges and Yield Optimization

Key challenges include side reactions during cyclization and low solubility of intermediates. Source highlights that using polar aprotic solvents (e.g., dimethylformamide, DMF) improves solubility during the substitution step, increasing yields by 15–20%. Additionally, source notes that microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for triazole formation, though this method remains experimental .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and control over reaction parameters.

Chemistry

In synthetic chemistry, N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore various reaction pathways.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor in biological systems. The triazole ring is known for its ability to interact with enzymes and receptors, making it a candidate for studies in enzyme inhibition and receptor binding.

Medicine

Research has highlighted its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anticancer Activity : Studies have indicated that this compound may inhibit cell proliferation in certain cancer types.

- Anti-inflammatory Effects : Its structural characteristics suggest potential pathways for modulating inflammatory responses.

Case Studies

Recent investigations into similar compounds have demonstrated promising results:

- Anticancer Studies : In one study involving N-Aryl derivatives of triazoles, significant growth inhibition was observed against various cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting a potential pathway for developing new anticancer agents .

- Mechanistic Insights : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including enzyme inhibition and receptor modulation.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| N-(3,5-Dimethylphenyl)-2... | Triazole moiety; potential anticancer activity |

| Bis(3,5-dimethylphenyl)diazene | Different reactivity; lacks triazole |

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- **N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Bis(3,5-dimethylphenyl)diazene

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a triazole moiety that has garnered attention for its diverse biological activities. This compound's unique structure, which includes a triazole ring linked to an acetamide group and substituted phenyl rings, contributes to its potential pharmacological applications. The following sections will detail its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Biological Activity

The biological activity of this compound includes:

-

Anticancer Properties :

- Studies have indicated that compounds with triazole rings exhibit significant anticancer activity. For instance, derivatives tested on HepG2 cell lines demonstrated IC50 values indicating potent cytotoxicity against cancer cells .

- The presence of specific substituents on the phenyl rings enhances the compound's ability to inhibit cancer cell proliferation.

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Some studies suggest that triazole derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that:

- Substituent Positioning : Methyl groups at the 3 and 5 positions of the dimethylphenyl ring enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets.

- Triazole Ring Importance : The triazole moiety is crucial for the anticancer and antimicrobial activities observed in various derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(3-methylphenyl)acetamide | Chlorophenyl group | Antibacterial |

| 1-(2-Methylphenyl)-4-(trifluoromethyl)-1H-pyrazole | Pyrazole instead of triazole | Anticancer |

| 5-(Bromobenzofuran)-triazole derivative | Furan ring attached to triazole | Antifungal |

These comparisons highlight the diversity within triazole derivatives while emphasizing the unique functionalities present in this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Triazole Ring : Utilizing a method such as condensation reactions involving hydrazine derivatives.

- Thioacetate Formation : Introducing thioacetate groups through nucleophilic substitution.

- Final Coupling Reaction : Combining all components to yield the final product through acetamide formation.

Recent advancements include ultrasound-assisted synthesis methods that enhance yields and reduce reaction times.

Case Study 1: Anticancer Activity Assessment

In a study conducted by Akther et al., various novel 1,2,4-triazole derivatives were tested against HepG2 cell lines. The results demonstrated that specific modifications in the structure significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited greater efficacy than traditional antibiotics in inhibiting bacterial growth .

Q & A

Q. What are the standard synthetic routes for this compound, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

Nucleophilic substitution : Reacting a triazole-thiol intermediate with a bromoacetamide derivative in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Mannich-type reactions : Introducing the (2,6-dimethylphenyl)aminomethyl group using formaldehyde and amines under acidic conditions (e.g., acetic acid) at 70°C .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard .

Validation :

- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- Structural Confirmation : ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, thiocarbonyl S-C=O at δ 170–175 ppm), HRMS (exact mass matching calculated m/z) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D structure (e.g., bond angles, dihedral angles of the triazole and acetamide moieties) .

- NMR : ¹H NMR identifies substituents (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons). ¹³C NMR confirms carbonyl (C=O at ~168 ppm) and thioether (C-S at ~35 ppm) groups.

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve yield during the formation of the triazole core?

- Methodological Answer : The triazole ring is often synthesized via:

- Palladium-catalyzed cyclization : Use Pd(OAc)₂ with ligands like Xantphos in toluene at 100°C. Optimization steps:

- Catalyst loading : Screen 1–5 mol% Pd.

- CO surrogates : Replace toxic CO gas with formic acid derivatives (e.g., HCO₂H/DMF mixtures) .

- Reaction time : Monitor via TLC; yields plateau at 12–24 hours.

Example Data Table :

| Catalyst (mol%) | Ligand | CO Source | Yield (%) |

|---|---|---|---|

| 2 | None | HCO₂H | 45 |

| 2 | Xantphos | HCO₂H | 68 |

| 5 | Xantphos | DMF | 72 |

| Adapted from Pd-catalyzed protocols in . |

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Re-test batches using orthogonal methods (e.g., HPLC + NMR).

- Assay conditions : Standardize bioactivity protocols (e.g., cell line viability assays: MTT vs. ATP-luciferase).

- Solubility : Use DMSO stocks with ≤0.1% v/v to avoid solvent interference.

Case Study : If Study A reports IC₅₀ = 10 μM (cancer cells) and Study B finds no activity: - Replicate both studies with shared compound batches.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to model electrophilic sites (e.g., sulfur in thioacetamide, triazole N-atoms).

- Molecular Dynamics : Simulate solvation effects (water/DMSO) to assess stability of the thioether bond.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

- Methodological Answer : Yield discrepancies may stem from:

- Reagent quality : Ensure amines (e.g., 2,6-dimethylaniline) are freshly distilled.

- Temperature control : Use reflux condensers with precise thermocouples (±2°C).

- Workup differences : Neutralize reaction mixtures (e.g., with NaHCO₃) before extraction to avoid side-product formation .

Resolution : Replicate one protocol with strict adherence to documented conditions and characterize intermediates via in situ FTIR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.